2-Hydroxy-5-methylpyridine
Overview
Description
2-Hydroxy-5-methylpyridine is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, characterized by a hydroxyl group at the second position and a methyl group at the fifth position on the pyridine ring. This compound is known for its pale yellow to light yellow solid form and is used in various organic synthesis processes .
Mechanism of Action
Target of Action
It is known to be a useful compound for organic synthesis .
Mode of Action
It has been used for the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides . This suggests that it may interact with its targets through chemical reactions to form new compounds.
Result of Action
It is known to be a useful compound for organic synthesis , suggesting it may contribute to the formation of new compounds at the molecular level.
Biochemical Analysis
Cellular Effects
It has been suggested that increased levels of 2-Hydroxy-5-methylpyridine sulfate may enhance cellular responses to UV-induced damage and promote abnormal keratinocyte proliferation by modulating critical signaling pathways .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Hydroxy-5-methylpyridine involves the reaction of 2-amino-5-methylpyridine with sodium nitrite in the presence of sulfuric acid. The reaction mixture is cooled to maintain a temperature of 0-5°C, followed by heating to 95°C for 15 minutes. The resulting mixture is then neutralized with sodium hydroxide and extracted with ethyl acetate to yield the desired product .
Another method involves the use of 2-bromo-5-methylpyridine as a starting material. This compound is reacted with potassium tert-butylate in tert-amyl alcohol at 100°C for 40 hours. The reaction mixture is then treated with formic acid to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different derivatives, such as 2-amino-5-methylpyridine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and amino derivatives .
Scientific Research Applications
2-Hydroxy-5-methylpyridine has several applications in scientific research:
Biology: This compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the manufacture of various agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine: Similar structure but with the hydroxyl group at the second position and the methyl group at the sixth position.
5-Hydroxy-2-methylpyridine: The hydroxyl group is at the fifth position, and the methyl group is at the second position.
2-Amino-5-methylpyridine: The hydroxyl group is replaced by an amino group at the second position.
Uniqueness
2-Hydroxy-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and serve as a versatile intermediate in organic synthesis makes it valuable in multiple scientific and industrial applications .
Properties
IUPAC Name |
5-methyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHMZGMHXUQHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143120 | |
Record name | 5-Methyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-68-5, 91914-06-6, 1192-99-0 | |
Record name | 2-Hydroxy-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91914-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyridinone, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Pyridinol, 5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2-PYRIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C173P2D70Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the identified impurities associated with Pirfenidone drug substance, and how are they quantified?
A1: Research has identified 2-hydroxy-5-methylpyridine and Iodobenzene as impurities in Pirfenidone drug substance []. A validated RP-HPLC method was developed and employed to quantify these impurities, demonstrating its suitability for quality control purposes in pharmaceutical development and manufacturing [].
Q2: Can you detail the analytical method used to quantify this compound and what validation parameters were assessed?
A2: A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed for the quantification of this compound alongside Pirfenidone and Iodobenzene []. The method utilized a Zorbax RX-C18 column with a mobile phase composed of 0.02 M potassium dihydrogen phosphate buffer and acetonitrile. Detection was performed at a wavelength of 220 nm. The method was validated according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, precision, linearity, range, accuracy, ruggedness, limit of detection (LOD), and limit of quantitation (LOQ) []. This rigorous validation ensures the method's reliability and accuracy for quantifying this compound in the context of Pirfenidone drug substance analysis.
Q3: How can this compound be utilized in synthetic chemistry?
A3: this compound serves as a key starting material in the synthesis of 5-methyl-2,2′-bipyridine []. This synthesis involves a multi-step procedure that includes diazotization, replacement reactions, sulfonation, halogenation, and a Negishi cross-coupling reaction using a palladium catalyst []. The ability of this compound to undergo these transformations highlights its versatility as a building block in organic synthesis, particularly for creating complex heterocyclic compounds like bipyridines which have various applications in coordination chemistry and materials science.
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